molecular formula C10H9F3O2S B8249711 Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester

Cat. No.: B8249711
M. Wt: 250.24 g/mol
InChI Key: WVGTVVTZFLBIPA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester (methyl 3-(methylthio)-5-(trifluoromethyl)benzoate) is a substituted benzoate ester with a trifluoromethyl (CF₃) group at the 5-position and a methylthio (SCH₃) group at the 3-position of the benzene ring.

Properties

IUPAC Name

methyl 3-methylsulfanyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-15-9(14)6-3-7(10(11,12)13)5-8(4-6)16-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGTVVTZFLBIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester typically involves the introduction of the trifluoromethyl group and the methylthio group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield methyl sulfoxide or methyl sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmacophore is being explored in the design of new drugs with improved efficacy and selectivity.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions. These properties contribute to the compound’s overall activity and selectivity in various biological and chemical contexts.

Comparison with Similar Compounds

Key Structural Features :

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability .
  • Methylthio group : Introduces sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) and modulates electronic effects .
  • Methyl ester : A common protecting group for carboxylic acids, enabling controlled hydrolysis to the free acid.

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Key Properties Evidence ID
Methyl 3-trifluoromethylbenzoate CF₃ (3-position) Melting point: 93.5–94.5°C; high stability due to CF₃ .
Methyl 3-(hydroxymethyl)-5-methylbenzoate CH₃ (5), CH₂OH (3) Polar hydroxymethyl group increases water solubility .
Methyl 3-amino-5-nitrobenzoate NH₂ (3), NO₂ (5) Strongly polar; nitro group enhances electrophilicity .
Methyl 3-hydroxy-4-(methylthio)benzoate OH (3), SCH₃ (4) Hydroxy group enables hydrogen bonding; sulfur at 4-position alters regioselectivity .

Key Insights :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to analogs with polar groups (e.g., hydroxymethyl or nitro) .
  • Methylthio vs. Thiol : Unlike thiol-containing analogs (e.g., 3-mercapto derivatives in ), the methylthio group is less reactive but more stable under oxidative conditions .

Key Insights :

  • The target compound may require multi-step synthesis (e.g., trifluoromethylation followed by methylthio introduction), whereas simpler analogs (e.g., methyl 3-CF₃ benzoate) are synthesized in fewer steps .

Key Insights :

  • The trifluoromethyl group in the target compound is advantageous in drug design for improving bioavailability and resistance to metabolic degradation .
  • Methylthio group can be oxidized to sulfone (SO₂CH₃), enhancing electrophilicity for nucleophilic aromatic substitution .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester is noteworthy for its potential applications in antibacterial and antifungal therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₃F₃O₂S
  • Molecular Weight : 300.22 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.

Antibacterial Activity

Research has demonstrated that benzoic acid derivatives exhibit varying degrees of antibacterial activity. A study evaluating a range of benzoic acids found that certain structural modifications significantly enhance their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial properties of various benzoic acid derivatives, including methyl esters. The study utilized a dose-response methodology to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for each compound tested.

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
This compound3264E. coli
Benzoic acid (control)128256E. coli

The results indicated that this compound exhibited a significantly lower MIC compared to benzoic acid itself, suggesting enhanced antibacterial properties due to structural modifications .

The antibacterial mechanism of benzoic acid derivatives often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Antifungal Activity

In addition to its antibacterial properties, benzoic acid derivatives are also evaluated for antifungal activity. Research indicates that certain esters can inhibit fungal growth by disrupting cell membrane integrity.

Data on Antifungal Efficacy

A comparative study on antifungal activity showed that:

CompoundFungal StrainInhibition Zone (mm)
This compoundCandida albicans15
Control (Fluconazole)Candida albicans25

While the compound showed moderate antifungal activity compared to standard treatments like Fluconazole, it presents a promising avenue for further exploration in antifungal therapy .

Toxicity and Safety Profile

Understanding the safety profile of benzoic acid derivatives is crucial for their therapeutic application. Studies on acute toxicity indicate that the LD50 values for similar compounds range widely depending on structural variations. For instance:

  • LD50 in Rats : Ranges from 800 mg/kg to over 3000 mg/kg depending on the specific derivative and route of administration .

Long-term studies are necessary to establish safe dosage levels for human applications.

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